Xlr3 protein - 161630-75-7

Xlr3 protein

Catalog Number: EVT-1513539
CAS Number: 161630-75-7
Molecular Formula: CH2N4O.H
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Xlr3 protein is predominantly expressed in immune cells, particularly T cells and B cells. Its expression can be influenced by various stimuli, including cytokines and growth factors, which play a crucial role in immune system regulation.

Classification

Xlr3 protein is classified as a member of the immunoglobulin superfamily due to its structural features resembling immunoglobulins. This classification highlights its potential involvement in immune functions, particularly in the context of T cell activation and signaling pathways.

Synthesis Analysis

Methods

The synthesis of Xlr3 protein can be achieved through several methodologies, including:

  • Cell-Free Expression Systems: Utilizing extracts from cultured cells that are enriched for ribosomes and other translational machinery to synthesize proteins without the need for living cells. This method allows for rapid production and analysis of Xlr3 protein.
  • In Vivo Expression: Transfecting plasmids containing the Xlr3 gene into mammalian cells, followed by induction with specific promoters to enhance expression levels.

Technical Details

In cell-free systems, the process begins with the preparation of crude extracts from cells that have high rates of protein synthesis. These extracts are supplemented with ribosomes, transfer RNAs, amino acids, and energy sources to facilitate translation. For in vivo methods, plasmid constructs are often used alongside transfection reagents to ensure efficient uptake into target cells.

Molecular Structure Analysis

Structure

The molecular structure of Xlr3 protein features several characteristic domains typical of immunoglobulin-like proteins. It consists of variable and constant regions that contribute to its functional properties in immune signaling.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may provide insights into the three-dimensional conformation of Xlr3 protein. These studies help elucidate how structural variations influence its interaction with other biomolecules.

Chemical Reactions Analysis

Reactions

Xlr3 protein undergoes various biochemical reactions during its functional lifecycle, including:

  • Post-Translational Modifications: These include phosphorylation, glycosylation, and ubiquitination that can alter its stability and activity.
  • Protein-Protein Interactions: Xlr3 can interact with other signaling molecules, influencing pathways related to immune responses.

Technical Details

Mass spectrometry is often employed to analyze these reactions by identifying specific modifications on the Xlr3 protein and quantifying changes in its expression under different conditions.

Mechanism of Action

Process

The mechanism by which Xlr3 protein exerts its effects involves binding to specific receptors on immune cells, leading to downstream signaling cascades that promote cell activation and proliferation.

Data

Research indicates that upon ligand binding, Xlr3 may activate pathways such as mitogen-activated protein kinase or phosphoinositide 3-kinase pathways, which are critical for T cell activation and function.

Physical and Chemical Properties Analysis

Physical Properties

Xlr3 protein is generally soluble in aqueous solutions at physiological pH levels. Its stability can be influenced by environmental conditions such as temperature and ionic strength.

Chemical Properties

The chemical properties include its susceptibility to denaturation under extreme conditions (e.g., high temperatures or extreme pH). Furthermore, interactions with ligands may alter its conformation and functional state.

Applications

Scientific Uses

Xlr3 protein has several applications in scientific research:

  • Immunology Studies: It serves as a model for understanding T cell signaling mechanisms.
  • Therapeutic Targets: Given its role in immune regulation, Xlr3 may be explored as a potential target for therapies aimed at modulating immune responses in diseases such as cancer or autoimmune disorders.
  • Biomarker Development: Research into the expression levels of Xlr3 could lead to its use as a biomarker for certain immune-related conditions.
Molecular Characterization of the Xlr3 Protein

Genomic Organization and Gene Structure of Xlr3

Chromosomal Localization and Linkage Analysis [1] [10]

The Xlr3a (X-linked lymphocyte-regulated 3A) gene is located on the X chromosome in mice (Mus musculus), specifically at cytoband X A7.3 (corresponding to X 37.29 cM). This region spans 10,803 base pairs (from 72,129,899 to 72,140,701; GRCm39 assembly) and resides within the X-chromosome inactivation center. Due to its X-linkage, Xlr3a escapes random X-inactivation and is subject to imprinted silencing in female germ cells. This locus harbors multiple paralogs (Xlr3b, Xlr3c), indicative of tandem gene duplication events common to X-linked genes involved in reproductive and immune functions [1] [10].

Exon-Intron Architecture and Alternative Splicing Variants [1] [4] [5]

Xlr3a exhibits an 11-exon structure, with splicing generating four experimentally validated isoforms (Table 1). The canonical transcript (NM_001110784.1) encodes a 268-amino acid protein. Key variants include:

  • Isoform X1 (XM_011247556.1): Full-length translation product.
  • Isoform X2 (XM_011247558.3): Lacks exon 4, causing a partial COR1 domain deletion.
  • Isoform X3 (XM_011247559.1): Truncated after exon 7, producing a soluble cytoplasmic protein.

The COR1 domain (residues 72–187), critical for synaptonemal complex function, is encoded by exons 3–5. Introns flanking these exons are <250 bp, favoring efficient "intron definition" during spliceosome recognition and reducing exon-skipping events. This architecture contrasts with human NLR genes (e.g., NLRP3), where longer introns promote alternative splicing for immune regulation [4] [5].

Table 1: Major Splice Variants of Xlr3a

Transcript IDProtein LengthExonsStructural Features
NM_001110784.1268 aa1–11Canonical, full-length COR1 domain
XM_011247556.1268 aa1–11Identical to canonical
XM_011247558.3179 aa1–3, 5–11Exon 4 skip → partial COR1 deletion
XM_011247559.1116 aa1–7Truncated → soluble cytoplasmic form

Evolutionary Conservation and Phylogenetic Analysis [1] [6] [7]

Xlr3a belongs to an evolutionarily conserved gene family with orthologs in vertebrates. It shares highest sequence homology with human FAM9A and FAM9C (Family With Sequence Similarity 9 Members A/C), which reside on the X chromosome (Xp22.2). Phylogenetic analysis reveals:

  • A conserved COR1 domain (PF04803) across mammals (e.g., mouse XLR3A: 85% identity with human FAM9A).
  • Exon-length preservation: Exons encoding COR1 are uniformly 171 bp in mammals, maintaining reading frame during splicing.
  • Lineage-specific duplication: Rodents possess Xlr3a/b/c, while primates consolidated functions into FAM9A/FAM9C.

This conservation underscores COR1’s role in meiosis, though FAM9 proteins lack reported immune functions. The modular exon structure facilitates functional diversification—similar to LRR domains in NLR immune receptors [6] [7].

Table 2: Evolutionary Conservation of Xlr3 Orthologs

SpeciesGeneChromosomal LocationIdentity (%)Functional Role
Mus musculusXlr3aX A7.3100Meiotic sex chromosome regulation
Homo sapiensFAM9AXp22.285Unknown (germline-enriched)
Homo sapiensFAM9CXp22.282Unknown (germline-enriched)
Rattus norvegicusXlr3Xq1292Meiosis regulator

Transcriptional Regulation and Expression Profiling

Tissue-Specific Expression Patterns [1]

Xlr3a exhibits biased expression toward reproductive and immune tissues. RNA-seq data (RPKM values) highlight:

  • Placenta: Highest expression (RPKM 19.3), suggesting roles in fetal development.
  • Liver E18: Moderate expression (RPKM 4.2).
  • Central Nervous System (CNS): Detectable in embryonic brain regions.
  • Submandibular Gland Primordium: Enriched during development.

Notably, lymphoid tissues show baseline transcription, but protein expression is undetectable in mature lymphocytes—hinting at post-transcriptional suppression. This contrasts with its paralog Xlr (lymphocyte-regulated), confirming functional divergence [1].

Table 3: Tissue-Specific Expression of Xlr3a

TissueRPKMDevelopmental StageSignificance
Placenta19.3AdultFetal-maternal interface role
Liver4.2E18Metabolic/hematopoietic function
Central Nervous System2.1E15Neural development
Submandibular Gland3.8E14 primordiumEpithelial organogenesis
Testis15.6AdultMeiotic regulation

Temporal Dynamics During Spermatogenesis and Oogenesis [2] [3] [8]

During male spermatogenesis, Xlr3a is meiosis-specific:

  • mRNA: Upregulated in spermatogonia entering meiosis I, peaking at pachytene.
  • Protein: Localizes to the XY body (inactive sex chromosomes) and transiently to post-meiotic repressed sex chromosomes (PMSC) in round spermatids.

In female oogenesis (fetal ovaries):

  • Expressed in oocytes during prophase I (leptotene to pachytene).
  • Co-localizes with SYCP3 in the synaptonemal complex, indicating a conserved role in meiotic chromosome pairing.

This stage-specific expression is governed by epigenetic reprogramming during germ cell maturation. RNA-binding proteins (e.g., BOLL, DAZL) likely stabilize Xlr3a transcripts in oocytes, analogous to other meiotic regulators [8] [10].

Epigenetic Regulation of Xlr3 in Lymphocytes [8] [9] [10]

Despite its name, Xlr3a is transcriptionally silenced in lymphocytes via:

  • Imprinted X-inactivation: Maternal allele methylation in females, mediated by Xist RNA.
  • Polycomb repression: PRC2 deposits H3K27me3 marks at the promoter, maintaining silencing in hematopoietic lineages.
  • Enhancer modulation: Lymphoid-specific enhancers are inaccessible due to CTCF-cohesin boundary elements.

Notably, in germ cells, these repressive marks are erased during epigenetic reprogramming, permitting expression. This switch underscores Xlr3a’s context-dependent roles: silenced in somatic immunity but activated in meiosis [9] [10].

Compound Names in Article:

  • Xlr3a (X-linked lymphocyte-regulated 3A)
  • X-linked lymphocyte-regulated protein 3A
  • FAM9A (human ortholog)
  • FAM9C (human ortholog)
  • COR1 domain-containing protein 3A

Properties

CAS Number

161630-75-7

Product Name

Xlr3 protein

Molecular Formula

CH2N4O.H

Synonyms

Xlr3 protein

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